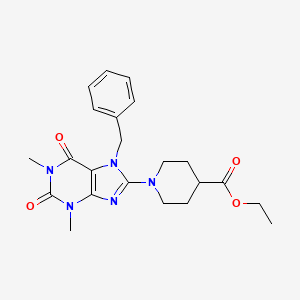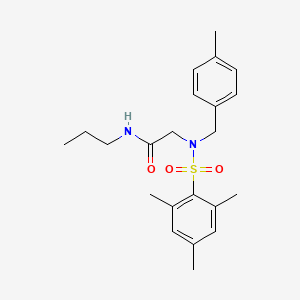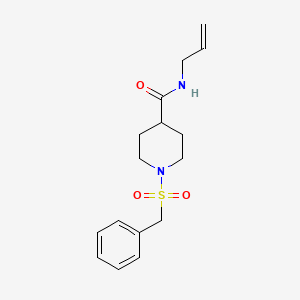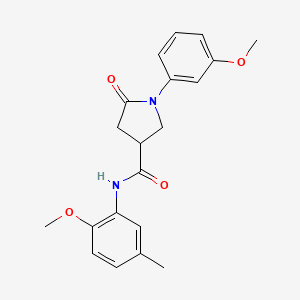![molecular formula C18H26N2O4 B4675390 ethyl 4-[2-(4-methylphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4675390.png)
ethyl 4-[2-(4-methylphenoxy)butanoyl]-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-[2-(4-methylphenoxy)butanoyl]-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is a potential therapeutic agent that has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-(4-methylphenoxy)butanoyl]-1-piperazinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as dopamine and acetylcholine. It has also been suggested that it may inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are involved in inflammation.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of Ethyl 4-[2-(4-methylphenoxy)butanoyl]-1-piperazinecarboxylate. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which are neurotransmitters involved in cognitive function. Additionally, it has been reported to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation and neurodegeneration. Furthermore, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 4-[2-(4-methylphenoxy)butanoyl]-1-piperazinecarboxylate is that it is a potent and selective compound that can be used in small concentrations. Additionally, it has shown low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-[2-(4-methylphenoxy)butanoyl]-1-piperazinecarboxylate. One of the main areas of research is the development of new derivatives that have improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Furthermore, the development of new methods for the synthesis of this compound and its derivatives is an area of interest for future research. Finally, the investigation of the structure-activity relationship of Ethyl 4-[2-(4-methylphenoxy)butanoyl]-1-piperazinecarboxylate and its derivatives is an important area of research that could lead to the discovery of new therapeutic agents.
Conclusion:
Ethyl 4-[2-(4-methylphenoxy)butanoyl]-1-piperazinecarboxylate is a potential therapeutic agent that has been extensively studied for its pharmacological properties. It has shown promising results in the treatment of various neurological disorders, cancer, and microbial infections. The synthesis method has been optimized for high yield and purity, and the compound has shown low toxicity in animal studies. However, further studies are needed to elucidate the mechanism of action and the structure-activity relationship of this compound and its derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(4-methylphenoxy)butanoyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, it has been studied for its anticancer properties and has shown potential as a chemotherapeutic agent. Furthermore, it has been investigated for its antimicrobial and antifungal activities.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(4-methylphenoxy)butanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-4-16(24-15-8-6-14(3)7-9-15)17(21)19-10-12-20(13-11-19)18(22)23-5-2/h6-9,16H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDDISRERCOEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)OCC)OC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(4-methylphenoxy)butanoyl]piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromo-2-methylphenoxy)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4675309.png)


![methyl 4-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4675345.png)
![N-[1-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B4675348.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4675355.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4675382.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4675384.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4675391.png)
![6-(4-chlorophenyl)-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4675403.png)
![8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4675406.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4675414.png)
